VD2173

HGF/MET signaling serine protease inhibition target selectivity

VD2173 is a rationally designed macrocyclic tripeptide that provides sustained in vivo target engagement (t₁/₂ 8.7 h) and clean dual inhibition of matriptase/hepsin without HGFA cross-reactivity. Its cyclic architecture confers superior metabolic stability over acyclic analogs, making it the definitive tool for EGFR/MET resistance studies in NSCLC and viral entry research. For reproducible, long-duration pharmacodynamic readouts, VD2173 is the non-interchangeable gold standard.

Molecular Formula C31H45N9O6S
Molecular Weight 671.8 g/mol
Cat. No. B12424836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVD2173
Molecular FormulaC31H45N9O6S
Molecular Weight671.8 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1
InChIKeyIWSNQHXPYYMOLJ-MLCQCVOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VD2173 Macrocyclic Peptide Inhibitor of HGF-Activating Serine Proteases for Lung Cancer Research


VD2173 (compound 18) is a side-chain cyclized macrocyclic tripeptide inhibitor that targets hepatocyte growth factor (HGF)-activating serine proteases, specifically matriptase and hepsin [1]. It belongs to a novel class of rationally designed macrocyclic peptide inhibitors developed to overcome the metabolic instability of linear peptides. VD2173 has been evaluated in parallel with acyclic inhibitor ZFH7116 in both in vitro and in vivo lung cancer models, demonstrating potent dual inhibition of matriptase and hepsin while maintaining selectivity over the related protease HGFA [1].

Why Macrocyclic Peptide Inhibitors Like VD2173 Cannot Be Substituted by Linear or Alternative Macrocyclic Analogs


The macrocyclic architecture of VD2173 confers critical advantages in metabolic stability and pharmacokinetics that are absent in linear peptide inhibitors [1]. Within the macrocyclic series, subtle variations in the P2 residue (e.g., Asp in compound 15 versus Glu in VD2173) drastically alter both potency and selectivity profiles for matriptase, hepsin, and HGFA [1]. Consequently, in-class compounds cannot be assumed interchangeable; the precise combination of macrocycle geometry, warhead, and side-chain functionality defines the biological fingerprint essential for reproducible experimental outcomes.

Quantitative Differentiation of VD2173 Versus Closest Analogs: Potency, Selectivity, and Pharmacokinetics


VD2173 vs Acyclic ZFH7116: Differential Potency and Selectivity Against Matriptase, Hepsin, and HGFA

In a direct head-to-head enzymatic assay, VD2173 (compound 18) and acyclic inhibitor ZFH7116 (compound 31) displayed markedly different inhibition profiles across three HGF-activating proteases [1]. VD2173 is 9.5-fold more potent against matriptase (IC50 = 2.2 nM vs 21 nM) but 29-fold less potent against hepsin (IC50 = 11 nM vs 0.38 nM). Crucially, VD2173 exhibits 331-fold lower activity against HGFA (IC50 = 8610 nM vs 26 nM), making it a selective dual inhibitor of matriptase/hepsin, whereas ZFH7116 is a triplex inhibitor [1].

HGF/MET signaling serine protease inhibition target selectivity

VD2173 vs ZFH7116: In Vivo Pharmacokinetic Half-Life in Mice

In a head-to-head mouse pharmacokinetic study, VD2173 demonstrated a substantially longer plasma half-life than the acyclic comparator ZFH7116 [1]. VD2173 achieved a t1/2 of 8.7 hours, whereas ZFH7116 had a t1/2 of only 2 hours—a 4.35-fold increase in systemic exposure duration [1]. VD2173 also showed high AUC and sustained plasma concentrations beyond 24 hours post-dose [1].

pharmacokinetics drug discovery in vivo dosing

VD2173 vs ZFH7116: Plasma Stability in Mouse and Human

VD2173 exhibits superior plasma stability compared to ZFH7116 in both mouse and human plasma [1]. In mouse plasma, the half-life (t1/2) of VD2173 is 222 minutes versus 184 minutes for ZFH7116 (1.2-fold improvement). In human plasma, VD2173 is exceptionally stable with a t1/2 exceeding 289 minutes, whereas ZFH7116 shows a t1/2 of only 140 minutes (>2-fold improvement) [1].

metabolic stability plasma half-life drug-like properties

VD2173 vs Macrocyclic Analog Compound 15: Enhanced Potency Against Matriptase and Hepsin

Within the same macrocyclic series, VD2173 (compound 18, P2 = Glu) demonstrates significantly improved potency compared to its close analog compound 15 (P2 = Asp) [1]. VD2173 inhibits matriptase with an IC50 of 2.2 nM versus 20 nM for compound 15 (9-fold improvement), and hepsin with an IC50 of 11 nM versus 25 nM (2.3-fold improvement) [1]. Both compounds were tested under identical assay conditions.

structure-activity relationship macrocyclic peptide P2 residue optimization

Macrocyclic vs Linear Peptide Inhibitors: Metabolic Stability Advantage

The rational design of side-chain cyclized macrocyclic tripeptides, including VD2173, was explicitly motivated by the need to overcome the metabolic instability inherent to linear peptide inhibitors [1]. The study demonstrates that this macrocyclic series possesses superior metabolic stability and significantly improved pharmacokinetics in mice relative to corresponding linear peptides [1]. This is reflected in the prolonged plasma half-life and plasma stability of VD2173 compared to acyclic inhibitors.

macrocyclization metabolic stability peptide drug design

VD2173: Optimal Research Applications Based on Verified Differentiation Data


Investigating HGF/MET Signaling in EGFR-TKI Resistant NSCLC Models

VD2173 is uniquely suited for studies exploring HGF-mediated resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC). The compound blocks pro-HGF processing, abrogates HGF-mediated wound healing, and overcomes resistance to EGFR and MET inhibitors in lung cancer models [1]. Its 8.7-hour half-life in mice ensures sustained target engagement, enabling once-daily dosing in tumor xenograft efficacy studies [1]. Researchers should prioritize VD2173 over acyclic analogs like ZFH7116 when prolonged in vivo exposure is required.

In Vivo Pharmacokinetic and Pharmacodynamic Studies of Matriptase/Hepsin Inhibition

For preclinical studies requiring robust and reproducible in vivo pharmacokinetics, VD2173 offers a clear advantage. Its 8.7-hour half-life and high plasma exposure (AUC) in mice support convenient dosing schedules and extended pharmacodynamic readouts [1]. The compound's >289-minute stability in human plasma further suggests translational relevance. VD2173 should be selected over analogs with shorter half-lives when sustained target coverage is a critical experimental parameter.

Dual Inhibition of Matriptase and Hepsin in Pro-HGF Processing Assays

VD2173 is an ideal tool for dissecting the specific roles of matriptase and hepsin in pro-HGF activation. Its potent dual inhibition profile (IC50: matriptase 2.2 nM; hepsin 11 nM) combined with negligible activity against HGFA (IC50 8610 nM) allows researchers to attribute observed biological effects to matriptase/hepsin without confounding HGFA inhibition [1]. This selectivity contrasts with triplex inhibitors like ZFH7116, which potently inhibit HGFA (IC50 26 nM) [1].

Antiviral Entry Inhibition Studies for SARS-CoV-2 and MERS-CoV

Beyond oncology, VD2173 has demonstrated activity in a MERS-CoV pseudotype viral entry assay with an EC50 of 273 nM [2]. While less potent than optimized TMPRSS2 inhibitors (e.g., MM3122 EC50 = 0.87 nM), VD2173 can serve as a valuable chemical probe for investigating the role of host serine proteases in coronavirus entry. Its defined matriptase/hepsin inhibition profile provides orthogonal mechanistic insight compared to broader-spectrum serine protease inhibitors like camostat (EC50 = 5.0 nM) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for VD2173

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.